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Compound of Interest

Compound Name: Amakusamine

Cat. No.: B12423354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Amakusamine is a marine-derived, dibrominated indole alkaloid that has garnered significant

interest within the scientific community. Isolated from the Psammocinia species of sponge, its

unique chemical architecture and noteworthy biological activities present a compelling case for

its further investigation in the realm of drug discovery and development.[1][2][3][4][5] This

technical guide provides a comprehensive overview of the chemical structure of

Amakusamine, including its spectroscopic data, a detailed synthetic protocol, and its known

biological effects, with a particular focus on its inhibitory action on osteoclastogenesis. The

information is presented to be a valuable resource for researchers and professionals engaged

in the fields of natural product chemistry, medicinal chemistry, and pharmacology.

Chemical Structure and Identification
Amakusamine is characterized as a simple methylenedioxy dibromoindole alkaloid.[1][2][4]

The core of the molecule is a 5H-[1][3]dioxolo[4,5-f]indole system, with bromine atoms

substituted at the 4 and 7 positions. The molecule is planar and achiral.
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Identifier Value

IUPAC Name 4,7-dibromo-5H-[1][3]dioxolo[4,5-f]indole

Molecular Formula C₉H₅Br₂NO₂[1]

SMILES C1=C2C(=C(C3=C1OCO3)Br)NC=C2Br

InChI Key (Derived from parent structure)

Spectroscopic Data
The structural elucidation of Amakusamine was accomplished through a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution

Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

NMR Spectroscopic Data
The ¹H and ¹³C NMR data for Amakusamine, recorded in CDCl₃, are summarized in the table

below.[1]

Position ¹³C (δc) ¹H (δH, mult., J in Hz)

2 123.5 7.17 (t, 3.0)

3 103.9 6.57 (t, 3.0)

3a 129.4

4 91.6

5 142.7

6 141.4

7 83.6

7a 122.9

8 (NH) 8.30 (br. s)

10 (CH₂) 101.5 6.07 (s)
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Mass Spectrometry Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data confirmed the

molecular formula and the presence of two bromine atoms.[1][4]

Ion m/z

[M-H]⁻ 316, 318, 320 (1:2:1 ratio)

Total Synthesis of Amakusamine
The total synthesis of Amakusamine was undertaken to confirm its proposed structure. The

synthetic route is outlined below.[1]

Experimental Protocol
The synthesis of Amakusamine was achieved in a three-step process starting from

commercially available 6-nitropiperonal.[1]

Dibromination: 6-nitropiperonal is treated with 4 equivalents of N-bromosuccinimide (NBS) in

concentrated sulfuric acid (H₂SO₄) to yield the dibromobenzene derivative.

Henry Reaction and Dehydration: The resulting dibromobenzene derivative undergoes a

Henry reaction with nitromethane using aluminum oxide (Al₂O₃) as a base. This is followed

by a dehydration reaction with acetic anhydride to afford the dinitro compound.

Indole Formation: The crude dinitro compound is then subjected to a reductive cyclization

using an excess of iron powder in acetic acid to construct the indole ring, yielding

Amakusamine.

Biological Activity and Signaling Pathway
Amakusamine has demonstrated significant biological activity as an inhibitor of

osteoclastogenesis.[1][2][3][4][5]

Inhibition of Osteoclast Formation
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Amakusamine inhibits the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced

formation of multinuclear osteoclasts in RAW264 cells with an IC₅₀ value of 10.5 μM.[1][2][3][4]

[5]

Signaling Pathway
The mechanism of action of Amakusamine involves the inhibition of the NFATc1 signaling

pathway.[1] RANKL is a key cytokine that induces the expression of the Nuclear Factor of

Activated T-cells, cytoplasmic 1 (NFATc1), which is a master regulator of osteoclastogenesis.

Amakusamine has been shown to suppress the RANKL-induced gene expression of Nfatc1 in

a concentration-dependent manner.[1]
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Amakusamine inhibits the RANKL-induced NFATc1 signaling pathway.

Chemical Structure Diagram
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The following diagram illustrates the chemical structure of Amakusamine.

Chemical structure of Amakusamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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